1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one

Click Chemistry Bioorthogonal Conjugation Chemical Probe Design

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7; molecular formula C₂₅H₃₈O₂; molecular weight 370.6 g/mol) is a synthetic alkyl-phenylketone featuring the sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl (DTBP) pharmacophore conjugated to an eleven-carbon chain bearing a terminal alkyne. The DTBP motif is recognized across multiple bioactive chemical series—particularly the di-tert-butylphenol class of non-steroidal anti-inflammatory drug (NSAID) candidates—for its radical-scavenging and cyclooxygenase-inhibitory properties.

Molecular Formula C25H38O2
Molecular Weight 370.6 g/mol
CAS No. 143359-19-7
Cat. No. B12546095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one
CAS143359-19-7
Molecular FormulaC25H38O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCCCCCCC#C
InChIInChI=1S/C25H38O2/c1-8-9-10-11-12-13-14-15-16-22(26)19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h1,17-18,27H,9-16H2,2-7H3
InChIKeyYEBXDNDPWTYFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7): Chemical Identity, Class, and Sourcing Context


1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7; molecular formula C₂₅H₃₈O₂; molecular weight 370.6 g/mol) is a synthetic alkyl-phenylketone featuring the sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl (DTBP) pharmacophore conjugated to an eleven-carbon chain bearing a terminal alkyne . The DTBP motif is recognized across multiple bioactive chemical series—particularly the di-tert-butylphenol class of non-steroidal anti-inflammatory drug (NSAID) candidates—for its radical-scavenging and cyclooxygenase-inhibitory properties [1]. The C11 ω-terminal alkyne moiety distinguishes this molecule from shorter-chain DTBP analogs such as tebufelone (NE-11740; hex-5-yn-1-one chain; CAS 112018-00-5) and from non-alkyne DTBP compounds like 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone [2]. Commercially, the compound is listed by several screening-compound suppliers as a research-grade tool molecule, but its procurement value rests on structural features not replicated by off-the-shelf DTBP alternatives.

Why Generic DTBP-Class Substitution Fails for 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7)


Within the di-tert-butylphenol (DTBP) class, substitution is frequently attempted based on the shared 3,5-di-tert-butyl-4-hydroxyphenyl head group alone. However, the biological and physicochemical behavior of DTBP derivatives is profoundly modulated by the para-acyl chain length, terminal functionality, and resulting lipophilicity. Tebufelone (C5-alkyne chain; logP ≈ 5.0) exhibits potent dual COX-2/5-LO inhibition with an IC₅₀ of 100 nM against COX-2 [1]. Extending the chain to a C10-alkyne (as in CAS 143359-19-7) raises the computed logP to approximately 6.92 , which alters membrane partitioning, protein binding, and metabolic stability. Furthermore, the presence of a terminal alkyne confers a unique click-chemistry conjugation handle absent in BHT, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, or saturated-chain DTBP analogs. Consequently, interchanging these compounds without evidence of functional equivalence introduces uncontrolled variables in target engagement, probe derivatization, and pharmacokinetic profile—each of which is critical in hit-to-lead and chemical biology workflows.

Quantitative Differentiation Evidence for 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7) vs. DTBP Analogs


Terminal Alkyne Click-Chemistry Handle Absent in BHT and Saturated-Chain DTBP Analogs

CAS 143359-19-7 incorporates a terminal alkyne at the C11 position, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular derivatization. This functionality is entirely absent in BHT (2,6-di-tert-butyl-4-methylphenol), 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, and saturated-chain DTBP analogs such as Irganox 1076. While numerous small molecules bearing terminal alkynes have been validated for spatially controlled surface functionalization and bioorthogonal probe synthesis under CuAAC conditions [1], none of the non-alkyne DTBP comparators can participate in such reactions without prior synthetic modification. This represents a binary functional difference: the target compound is click-ready, whereas BHT and saturated DTBP analogs require de novo synthetic steps to introduce a conjugatable handle.

Click Chemistry Bioorthogonal Conjugation Chemical Probe Design

Computed LogP Differential vs. Tebufelone: Implications for Membrane Partitioning and Solubility

The computed logP of CAS 143359-19-7 (LogP = 6.92) is approximately 1.95 log units higher than that of tebufelone (LogP = 4.973, experimentally determined) , reflecting the contribution of the five additional methylene units in the alkyl chain. This translates to a roughly 90-fold increase in theoretical n-octanol/water partition coefficient, predicting substantially greater membrane affinity and reduced aqueous solubility. Such a logP shift has direct consequences for in vitro assay conditions—requiring different co-solvent strategies—and for in vivo distribution, where higher logP compounds may exhibit altered volume of distribution and tissue retention.

Lipophilicity LogP ADME Profiling Physicochemical Differentiation

Molecular Weight and Rotatable Bond Differential: Chromatographic Retention and Permeability Implications

The molecular weight of CAS 143359-19-7 (370.6 g/mol) exceeds that of tebufelone (300.4 g/mol) by approximately 70 Da, corresponding to the five additional methylene units. Likewise, the rotatable bond count increases from 6 (tebufelone) to 11 (target compound) . This increases reversed-phase HPLC retention and reduces predicted passive membrane permeability according to Lipinski-type guidelines. In practice, this means that analytical methods developed for tebufelone cannot be directly transferred to CAS 143359-19-7 without adjusting gradient conditions, and that permeability screens will yield quantitatively different results for the two compounds even if the DTBP head group is identical.

Molecular Weight Rotatable Bonds Chromatographic Separation Drug-Likeness

Chain-Breaking Antioxidant Potential via DTBP Head Group: Class-Level Inference from BHT Kinetic Data

The DTBP head group shared by CAS 143359-19-7, tebufelone, and BHT is the pharmacophore responsible for hydrogen-atom-transfer (HAT)-based radical scavenging. Quantitative kinetic data exist for BHT: the inhibition rate constant (kinh) for BHT in cumene autoxidation is 4.3 × 10³ M⁻¹s⁻¹, while the stoichiometric factor (n) for radical trapping is approximately 2 [1]. BHT metabolites exhibit enhanced kinh values up to 4.6 × 10⁴ M⁻¹s⁻¹ [2]. Although no direct kinh measurement for CAS 143359-19-7 is available, the presence of the identical 3,5-di-tert-butyl-4-hydroxyphenyl group predicts chain-breaking antioxidant capacity within the same order of magnitude as BHT, with the extended alkyne chain modulating only the compound's localization and partitioning—not its intrinsic HAT reactivity. This class-level inference supports the compound's use as a lipophilic, click-functionalizable antioxidant probe where BHT itself cannot be conjugated.

Radical Scavenging Chain-Breaking Antioxidant kinh Autoxidation Inhibition

COX-2 Inhibitory Activity of Tebufelone as Benchmark for DTBP-Alkyne Pharmacophore; Structural Extrapolation to the C11-Alkyne Analog

Tebufelone (C5-alkyne DTBP) potently inhibits COX-2 with an IC₅₀ of 100 nM and COX-1 with an IC₅₀ of approximately 1.5 µM in isolated enzyme preparations [1][2]. It is also a weak 5-lipoxygenase (5-LO) inhibitor (IC₅₀ ≈ 20 µM in rat macrophages, 22 µM in human whole blood) [2]. Within the DTBP class, the acyl chain length and terminal functionality modulate potency: tebufelone was found to be the most potent CO inhibitor among three DTBP development candidates (E-5110, KME-4, and tebufelone), while all three were equipotent as 5-LO inhibitors [2]. No direct COX inhibition data exist for CAS 143359-19-7. However, the extended C11-alkyne chain relative to tebufelone's C5-alkyne is expected to alter the compound's fit within the COX-2 active site, potentially reducing potency while increasing lipophilicity-driven membrane retention. This structure-activity relationship gap represents both a limitation and an opportunity for a procurement decision: selecting CAS 143359-19-7 over tebufelone is appropriate when the objective is to probe chain-length effects on DTBP pharmacology or when the alkyne handle is prioritized over maximizing COX-2 potency.

COX-2 Inhibition DTBP Class Anti-inflammatory Structure-Activity Relationship

Validated Application Scenarios for 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)undec-10-yn-1-one (CAS 143359-19-7)


Click-Chemistry-Ready Antioxidant Probe for Surface Functionalization and Bioconjugation

The terminal alkyne group of CAS 143359-19-7 allows direct participation in CuAAC click reactions with azide-functionalized surfaces, polymers, or biomolecules, as demonstrated for terminal-alkyne small molecules in spatially controlled surface functionalization studies [1]. This is a capability that BHT, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, and Irganox 1076 cannot provide without multi-step synthetic modification. The DTBP head group concurrently delivers chain-breaking antioxidant activity inferred from BHT kinetic data (kinh ≈ 4.3 × 10³ M⁻¹s⁻¹) . The combined profile—radical-scavenging capacity plus covalent immobilization capability—is unavailable from any single DTBP class member currently on the market, positioning this compound for antioxidant-coating and targeted-delivery research.

Chain-Length SAR Probe for DTBP-Class COX-2/5-LO Pharmacology

Tebufelone (C5-alkyne) demonstrates potent dual COX-2/5-LO inhibition (COX-2 IC₅₀ = 100 nM; 5-LO IC₅₀ ≈ 20 µM) [1]. CAS 143359-19-7 (C11-alkyne) extends the chain by five methylene units while retaining the identical DTBP head group and terminal alkyne, making it an ideal tool for mapping the SAR of acyl-chain length on enzyme inhibition potency, isoform selectivity, and cellular efficacy. The computed logP differential (ΔLogP ≈ +1.95 vs. tebufelone) further enables investigation of lipophilicity-driven shifts in membrane partitioning and intracellular target engagement within the same pharmacophore class.

Lipophilicity-Dependent Membrane Retention Studies in ADME/Tox Profiling

With a computed logP of 6.92—approximately 1.95 log units above tebufelone (logP = 4.973) [1]—CAS 143359-19-7 provides a high-lipophilicity reference point within the DTBP series. This property is valuable for ADME laboratories conducting systematic assessments of how logP influences Caco-2 permeability, microsomal stability, plasma protein binding, and phospholipidosis risk across a homologous series. The 70 Da molecular weight increase and additional five rotatable bonds relative to tebufelone further permit exploration of molecular-weight-dependent permeability thresholds while holding the pharmacophoric head group constant.

Antioxidant Additive for Specialty Polymer and Coating Formulations Requiring Covalent Incorporation

In industrial antioxidant applications, BHT and Irganox 1076 are widely used but are physically dispersed rather than covalently bound to the matrix, leading to leaching and loss of protection over time. The terminal alkyne of CAS 143359-19-7 offers a covalent anchoring strategy via click chemistry to azide-modified polymers or surfaces, while the DTBP head group provides chain-breaking antioxidant activity of comparable intrinsic reactivity to BHT [1]. This addresses a documented limitation of conventional DTBP antioxidants (blooming, volatilization, extractive loss) and enables durable oxidative protection in high-performance coatings, biomedical polymers, and specialty materials.

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